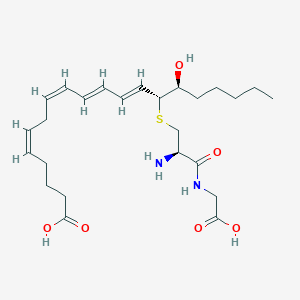
(S)-3-(4-氯苯基)-4-羟基丁酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is likely to be a derivative of 4-chlorophenylacetic acid . It contains a carboxylic acid group (-COOH) which has been converted to a sodium salt, and a hydroxy group (-OH) on the butyric acid backbone. The presence of the sodium salt would make this compound highly polar and soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the butyric acid backbone with a hydroxy group, and the sodium salt of the carboxylic acid. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, being an aromatic compound with a phenyl ring, might undergo electrophilic aromatic substitution reactions . The presence of the electron-withdrawing chlorine atom on the phenyl ring could direct electrophilic substitution to certain positions on the ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sodium salt would likely make it highly polar and soluble in water. The exact properties would need to be determined experimentally .科学研究应用
氧酸钠概述
这种化合物(S)-3-(4-氯苯基)-4-羟基丁酸钠盐,即氧酸钠,因其在科学研究中的药理效应和在各种医学疾病中的治疗潜力而受到重视。本概述侧重于氧酸钠的非药物使用和剂量方面,突出了其在科学研究中的应用,同时排除了其药物使用、剂量和副作用。
在嗜睡症和睡眠障碍中的治疗应用
氧酸钠,γ-羟基丁酸(GHB)的钠盐,主要用于治疗嗜睡症,这是一种以白天过度嗜睡和瞬间瘫痪为特征的睡眠障碍。Avidan和Kushida(2020)对氧酸钠的钠含量及其对嗜睡症患者中伴有与心血管风险增加相关的共病疾病的影响进行的研究显示,需要谨慎考虑这些患者的钠摄入量。尽管存在担忧,但该研究表明,氧酸钠治疗不会给嗜睡症患者带来额外的心血管风险,强调了其在睡眠医学中的安全应用(Avidan & Kushida, 2020)。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can be achieved through a multi-step process involving the reaction of several starting materials. The key steps in the synthesis pathway include the formation of a chloro-substituted intermediate, followed by a series of reactions to introduce the hydroxyl and carboxyl functional groups. Finally, the sodium salt of the compound is formed through a neutralization reaction with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylmagnesium bromide", "sodium hydroxide", "sulfuric acid", "hydrogen peroxide", "sodium chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-phenyl-ethanol", "4-chlorobenzaldehyde is reacted with methylmagnesium bromide to form 4-chloro-phenyl-methanol.", "The resulting alcohol is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 4-chloro-phenyl-ethanol.", "Step 2: Synthesis of (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid", "4-chloro-phenyl-ethanol is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form (S)-3-(4-chlorophenyl)-3-hydroxybutan-2-one.", "The resulting ketone is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (S)-3-(4-chlorophenyl)-3-hydroxybutanol.", "The hydroxyl group is then oxidized with sodium hypochlorite to form (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid.", "Step 3: Synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt", "(S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid is neutralized with sodium hydroxide to form (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.", "The resulting salt is then purified through recrystallization with water and sodium bicarbonate, yielding the final product." ] } | |
CAS 编号 |
1346617-13-7 |
分子式 |
C10H10ClNaO3 |
分子量 |
236.627 |
IUPAC 名称 |
sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
InChI 键 |
YNPCWJFLKBMRIL-DDWIOCJRSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
同义词 |
(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt; (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



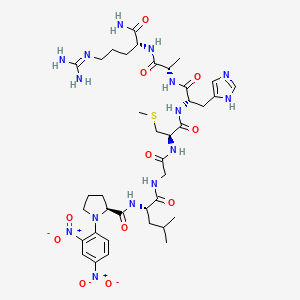

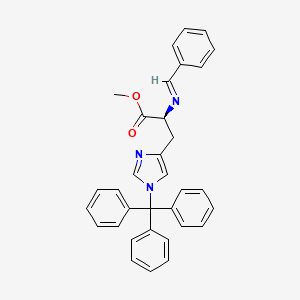
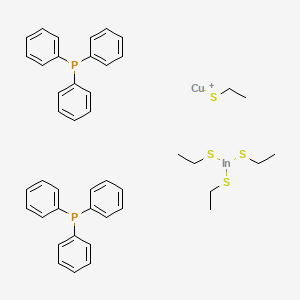
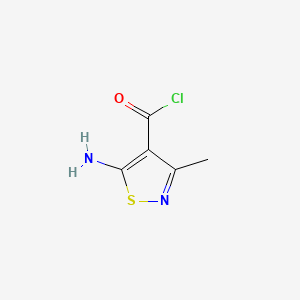
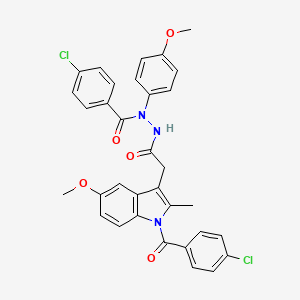
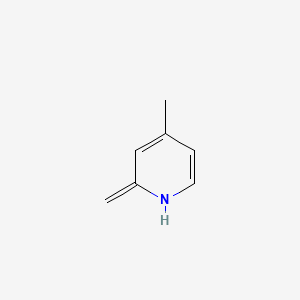
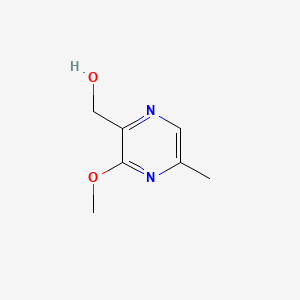
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
